(E)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-methoxybenzamide
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Overview
Description
(E)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-methoxybenzamide is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with a benzylidene and methoxybenzamide substituent, contributes to its potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-methoxybenzamide typically involves the condensation of 2-methoxybenzoyl chloride with 5-benzylidene-4-oxo-2-thioxothiazolidine. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thioxothiazolidine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-methoxybenzamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains. Its anti-inflammatory properties make it a candidate for the treatment of inflammatory diseases.
Medicine
In medicine, this compound is being investigated for its anticancer activity. Studies have shown that it can induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to degradation.
Mechanism of Action
The mechanism of action of (E)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, it induces apoptosis by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Benzylidene derivatives: Often exhibit antimicrobial and anticancer activities.
Methoxybenzamides: Used in various pharmaceutical applications.
Uniqueness
(E)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-methoxybenzamide is unique due to its combination of a thiazolidinone core with benzylidene and methoxybenzamide substituents
Properties
IUPAC Name |
N-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S2/c1-23-14-10-6-5-9-13(14)16(21)19-20-17(22)15(25-18(20)24)11-12-7-3-2-4-8-12/h2-11H,1H3,(H,19,21)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBUDVRGJVIZCW-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NN2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)NN2C(=O)/C(=C\C3=CC=CC=C3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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